Tetrabutylammonium persulfate triple salt
Overview
Description
Mechanism of Action
Target of Action
Tetrabutylammonium persulfate triple salt is primarily used as an oxidizing agent . Its primary targets are various organic compounds that are susceptible to oxidation reactions .
Mode of Action
The mode of action of this compound involves the transfer of oxygen atoms through a series of redox reactions . This results in the alteration of the structure of the substrate .
Biochemical Pathways
This compound affects several biochemical pathways. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .
Result of Action
The result of the action of this compound is the oxidation of the target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can result in the formation of new functional groups, the breaking of double bonds, or the conversion of a molecule to a more reactive form .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the intended targets for reaction with the oxidizing agent. Additionally, factors such as temperature, pH, and solvent can affect the rate and selectivity of the oxidation reactions .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium persulfate triple salt plays a significant role in biochemical reactions, particularly in oxidation processes . It is known to interact with various enzymes, proteins, and other biomolecules, facilitating their oxidation .
Cellular Effects
Given its role in oxidation reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of oxygen atoms through a series of redox reactions, resulting in the alteration of the structure of the substrate . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium persulfate triple salt is typically synthesized by reacting tetrabutylammonium hydroxide with potassium hydrogen monopersulfate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium persulfate triple salt primarily undergoes oxidation reactions. It is known for its ability to oxidize a wide range of substrates, including alkenes, sulfides, alcohols, and aromatic amines .
Common Reagents and Conditions
The compound is often used in conjunction with other reagents such as manganese (III) Schiff base complexes for the oxidation of Hantzsch 1,4-dihydropyridines. It is also used in the epoxidation of alkenes and the oxidation of sulfides and olefins .
Major Products Formed
The major products formed from these reactions include epoxides, sulfoxides, and azoxy arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Tetrabutylammonium persulfate triple salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Potassium hydrogen monopersulfate: Another powerful oxidizing agent used in similar applications.
Tetrabutylammonium peroxomonosulfate: A closely related compound with comparable oxidative properties.
Uniqueness
Tetrabutylammonium persulfate triple salt stands out due to its high selectivity and efficiency in oxidation reactions. Its ability to operate under mild conditions makes it a preferred choice for sensitive substrates, reducing the risk of unwanted side reactions .
Properties
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104548-30-3 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104548-30-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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